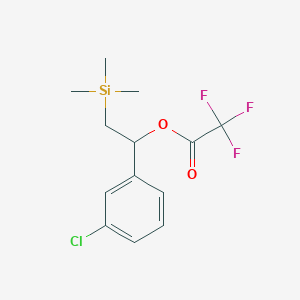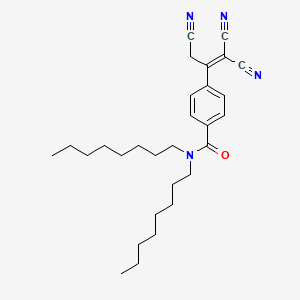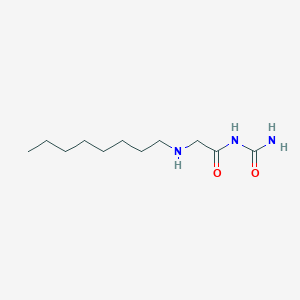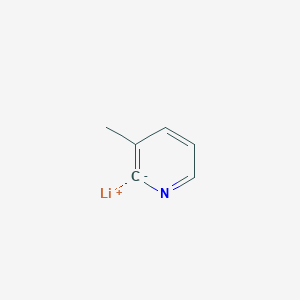
Aziridine, 2-methyl-1-(methylsulfonyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aziridine, 2-methyl-1-(methylsulfonyl)- is an organic compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of aziridine, 2-methyl-1-(methylsulfonyl)- typically involves the reaction of N-tosyl imines with in situ generated iodomethyllithium. This method allows for an efficient and general synthesis of aziridines with high diastereoselectivity . Another common method involves the reaction of aldimines with ethyl diazoacetate in the presence of a catalytic amount of Bi(OTf)3, which produces the corresponding aziridine carboxylates with excellent cis-diastereoselectivity .
Industrial Production Methods
Industrial production of aziridines often involves the use of large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of solid acid catalysts such as Montmorillonite K-10 has been reported to catalyze the stereoselective reaction of imines with ethyl diazoacetate, providing aziridines in very good yields and exclusive selectivity .
Análisis De Reacciones Químicas
Types of Reactions
Aziridine, 2-methyl-1-(methylsulfonyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl aziridines.
Reduction: Reduction reactions can lead to the formation of amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alcohols, amines, and organolithium reagents are employed under mild conditions.
Major Products
The major products formed from these reactions include sulfonyl aziridines, amines, and various substituted aziridines depending on the nucleophile used .
Aplicaciones Científicas De Investigación
Aziridine, 2-methyl-1-(methylsulfonyl)- has several scientific research applications:
Mecanismo De Acción
The mechanism of action of aziridine, 2-methyl-1-(methylsulfonyl)- involves the ring-opening reactions facilitated by the strain in the three-membered aziridine ring. This strain makes the compound highly reactive towards nucleophiles, leading to the formation of various products. The molecular targets and pathways involved include interactions with nucleophilic sites in biological molecules, which can result in the formation of covalent bonds and subsequent biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Aziridine: The parent compound with a three-membered ring structure.
Azetidine: A four-membered nitrogen-containing heterocycle.
Ethylenimine: Another three-membered nitrogen-containing compound with similar reactivity
Uniqueness
Aziridine, 2-methyl-1-(methylsulfonyl)- is unique due to the presence of the methylsulfonyl group, which enhances its reactivity and selectivity in chemical reactions. This makes it a valuable compound for specific applications in medicinal chemistry and materials science .
Propiedades
Número CAS |
119005-31-1 |
|---|---|
Fórmula molecular |
C4H9NO2S |
Peso molecular |
135.19 g/mol |
Nombre IUPAC |
2-methyl-1-methylsulfonylaziridine |
InChI |
InChI=1S/C4H9NO2S/c1-4-3-5(4)8(2,6)7/h4H,3H2,1-2H3 |
Clave InChI |
QQLUVBKXOKBHJC-UHFFFAOYSA-N |
SMILES canónico |
CC1CN1S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![1-(Naphthalen-2-yl)-3-[2-(8-phenyloctyl)phenyl]prop-2-en-1-one](/img/structure/B14284858.png)
